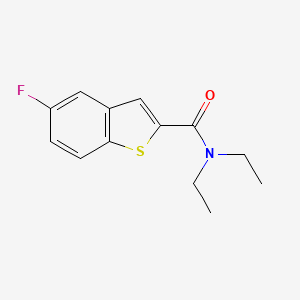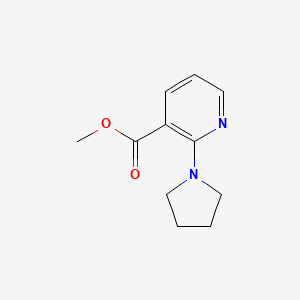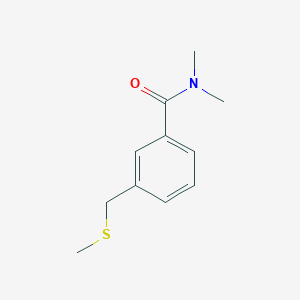
N,N-dimethyl-3-(methylsulfanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-(methylsulfanylmethyl)benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. DMXAA was first synthesized in 1998 by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies, which have revealed its promising anticancer properties.
Wirkmechanismus
The exact mechanism of action of N,N-dimethyl-3-(methylsulfanylmethyl)benzamide is not fully understood, but it is believed to work by activating the immune system and promoting the production of cytokines, which are small proteins that play a key role in the immune response. N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has also been shown to inhibit the formation of new blood vessels, which is a process known as angiogenesis. This can help to starve tumors of the nutrients and oxygen they need to grow and spread.
Biochemical and Physiological Effects
N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which are known to play a key role in the immune response. N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N-dimethyl-3-(methylsulfanylmethyl)benzamide is its potent antitumor activity, which has been demonstrated in numerous preclinical studies. N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has some limitations for lab experiments, such as its limited solubility in water, which can make it difficult to administer to animals.
Zukünftige Richtungen
There are a number of potential future directions for research on N,N-dimethyl-3-(methylsulfanylmethyl)benzamide. One area of interest is the development of new formulations of N,N-dimethyl-3-(methylsulfanylmethyl)benzamide that can improve its solubility and bioavailability. Another area of interest is the investigation of the mechanisms underlying N,N-dimethyl-3-(methylsulfanylmethyl)benzamide's antitumor activity, which could lead to the development of new therapeutic strategies. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N,N-dimethyl-3-(methylsulfanylmethyl)benzamide in humans.
Synthesemethoden
N,N-dimethyl-3-(methylsulfanylmethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3-aminobenzamide with dimethyl sulfate, followed by the reaction of the resulting compound with sodium thiomethoxide. This process results in the formation of N,N-dimethyl-3-(methylsulfanylmethyl)benzamide, which can then be purified and used for further studies.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has been shown to have potent antitumor activity against a wide range of cancer types, including lung, breast, colon, and prostate cancer. N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(methylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-12(2)11(13)10-6-4-5-9(7-10)8-14-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGJJVWHBUJFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-(methylsulfanylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

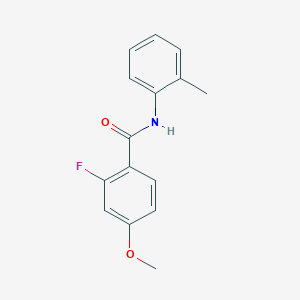
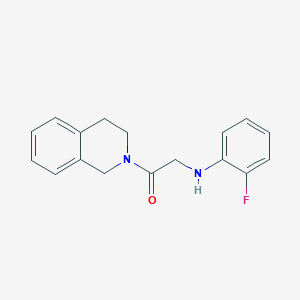
![N-[(2R)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473169.png)
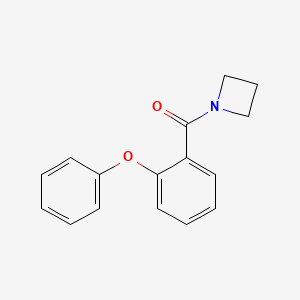


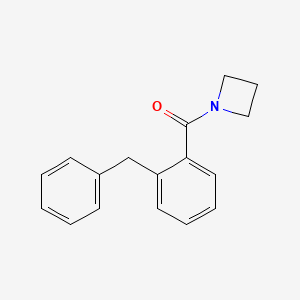
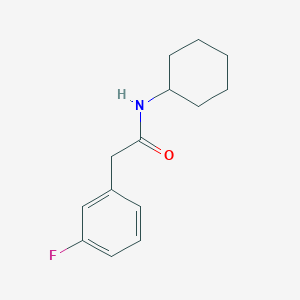
![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)
